molecular formula C16H16N4O B15045724 (E)-N,N-dimethyl-N'-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide

(E)-N,N-dimethyl-N'-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide

Cat. No.: B15045724
M. Wt: 280.32 g/mol
InChI Key: HGMREMUDXLBMNU-YVLHZVERSA-N
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Description

(E)-N,N-dimethyl-N’-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide is a synthetic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including (E)-N,N-dimethyl-N’-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide, typically involves the cyclization of anthranilic acid derivatives with various reagents. One common method involves the condensation of 2-aminobenzaldehydes with benzylamines in the presence of molecular iodine as a catalyst . Another approach uses o-iodoxybenzoic acid (IBX) mediated tandem reactions of o-aminobenzylamine and aldehydes .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs metal-catalyzed reactions due to their efficiency and scalability. For example, iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions of 2-aminoarylmethanols and amides or nitriles provide quinazolines in excellent yields . Additionally, nickel-catalyzed [4 + 2] annulation of benzylamines and nitriles via C-H/N-H bond activation is another efficient method .

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dimethyl-N’-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3-yl)methanimidamide

InChI

InChI=1S/C16H16N4O/c1-11-18-15-9-13-7-5-4-6-12(13)8-14(15)16(21)20(11)17-10-19(2)3/h4-10H,1-3H3/b17-10-

InChI Key

HGMREMUDXLBMNU-YVLHZVERSA-N

Isomeric SMILES

CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1/N=C\N(C)C

Canonical SMILES

CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1N=CN(C)C

Origin of Product

United States

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